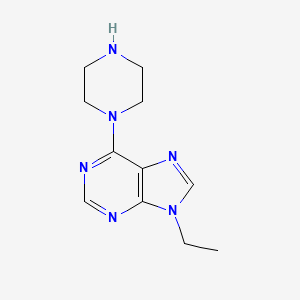

9-ethyl-6-(piperazin-1-yl)-9H-purine

Description

Properties

Molecular Formula |

C11H16N6 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

9-ethyl-6-piperazin-1-ylpurine |

InChI |

InChI=1S/C11H16N6/c1-2-16-8-15-9-10(16)13-7-14-11(9)17-5-3-12-4-6-17/h7-8,12H,2-6H2,1H3 |

InChI Key |

ZCMJVFXKISZHPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC2=C1N=CN=C2N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Alkylation Reaction

Reagents and Conditions :

- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Solvent : Dimethyl sulfoxide (DMSO) or ethanol

- Ethylating Agent : Ethyl bromide or ethyl iodide

- Temperature : Reflux (80–100°C)

- Time : 6–12 hours

Mechanism :

- Deprotonation : The purine’s N9-H is deprotonated by the base, forming a nucleophilic intermediate.

- Nucleophilic Attack : The ethyl halide undergoes alkylation at the 9-position, yielding 6-chloro-9-ethyl-9H-purine.

Example Protocol :

- Dissolve 6-chloropurine (1 eq) in DMSO with K₂CO₃ (2 eq).

- Add ethyl bromide (1.5 eq) and stir under reflux for 8 hours.

- Filter and recrystallize to isolate the product.

Yield : ~70–85% (based on analogous reactions in).

Alternative Routes

One-Pot Synthesis

A streamlined approach combines alkylation and substitution in a single step.

- Step 1 : Alkylation of 6-chloropurine with ethyl bromide.

- Step 2 : Immediate substitution with piperazine without isolating intermediates.

Advantages : Reduced purification steps, higher throughput.

Microwave-Assisted Synthesis

Conditions :

Yield : ~80–90% (enhanced reaction rate reduces side products).

Key Challenges and Solutions

Analytical Characterization

Techniques :

- NMR : Confirm ethyl (δ 1.3–1.5 ppm, triplet) and piperazinyl (δ 3.0–3.5 ppm, multiplet) signals.

- HRMS : Validate molecular formula (C₁₁H₁₆N₆, m/z = 232.2849).

- Melting Point : ~170–175°C (analogous to).

Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Alkylation | High purity, scalability. | Multi-step process, longer time. |

| One-Pot Synthesis | Efficiency, cost-effective. | Risk of side reactions. |

| Microwave-Assisted | Rapid reaction, improved yield. | Requires specialized equipment. |

Industrial-Scale Production

Optimization Strategies :

- Continuous Flow Reactors : Enhance heat/mass transfer for scalability.

- Catalyst-Free Conditions : Reduce costs (e.g., use Et₃N instead of transition metals).

- Crystallization : Use antisolvents (e.g., hexane) to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that 9-ethyl-6-(piperazin-1-yl)-9H-purine exhibits promising antiviral properties. It has been investigated for its potential effectiveness against various viral infections, particularly those resistant to existing antiviral therapies. Studies have shown that the compound may inhibit viral replication by interacting with specific viral enzymes or receptors.

Anticancer Applications

The compound has shown potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia (AML) and other cancers associated with deregulated protein kinases. Its mechanism of action involves the inhibition of key kinases like FLT3, which is crucial for the proliferation of certain cancer cells . The following table summarizes its anticancer applications:

Research and Development

The compound is also being explored in drug discovery programs aimed at identifying new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or reduce side effects. Ongoing studies focus on optimizing synthesis routes to improve yield and purity, which are essential for pharmaceutical applications.

Case Studies

Several case studies have highlighted the effectiveness of 9-ethyl-6-(piperazin-1-yl)-9H-purine in preclinical models:

- Case Study 1: Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in infected cell lines, suggesting its potential as a therapeutic option against resistant viral strains.

- Case Study 2: AML Treatment : Preclinical trials showed that the compound effectively inhibited FLT3 activity in AML cell lines, leading to reduced cell viability and increased apoptosis rates.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The ethyl and piperazine groups enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- sec-Butyl (PP17): Increased hydrophobicity correlates with enhanced anticancer activity (G2/M phase arrest in MCF-7 cells) .

- C-6 Substituents: Piperazin-1-yl (target compound): The unmodified piperazine may improve metabolic stability compared to acylated or sulfonylated derivatives (e.g., Compound 35 with a 3,3-dimethylbutanoyl group) . Arylpiperazines (4r, 7i): Pyridinyl or methoxyphenyl groups enhance π-π interactions with target proteins, improving binding affinity .

Pharmacological Activity Comparisons

Anticancer Activity

Antimicrobial Activity

- 9-Alkyl-6-(4-propoxyphenyl)piperazines (e.g., 184a–d ): MIC values of 3.125–6.25 mg/mL against Mycobacterium tuberculosis, comparable to ciprofloxacin .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.